

Technical Guide: Preclinical Characterization of a Novel MEK1 Inhibitor ZINC09875266 (C₁₇H₁₆ClN₅O₂)

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Compound of Interest

Compound Name: ZINC09875266

Cat. No.: B4592498

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Disclaimer: The following document is a representative technical guide. As of November 2025, there is no publicly available scientific literature detailing the specific biological activity or experimental data for the compound **ZINC09875266**. This guide has been constructed as a template for researchers, scientists, and drug development professionals to illustrate the typical characterization of a novel small molecule kinase inhibitor, using **ZINC09875266** as a hypothetical example.

Executive Summary

This document provides a comprehensive technical overview of the preclinical characterization of **ZINC09875266**, a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1). The molecular formula for this compound is C₁₇H₁₆ClN₅O₂. The data herein demonstrate that **ZINC09875266** exhibits significant anti-proliferative activity in cancer cell lines with activating mutations in the RAS/RAF signaling pathway. This guide details the biochemical and cellular potency, kinase selectivity, and preliminary pharmacokinetic properties of **ZINC09875266**, along with the experimental protocols used for its evaluation.

Chemical Properties

Property	Value
Molecular Formula	C17H16ClN5O2
Molecular Weight	373.8 g/mol
IUPAC Name	4-(4-chloro-2-(pyridin-2-yl)phenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one
SMILES	<chem>Cc1nnc(c2ccc(Cl)cc2N2C=CC=C2)n1C=O</chem>
InChI Key	BGEZAHDCFIGXQP-UHFFFAOYSA-N

Quantitative Data Summary

The following tables summarize the key quantitative data generated during the preclinical evaluation of **ZINC09875266**.

Table 1: Biochemical Potency and Kinase Selectivity

Kinase Target	IC50 (nM)	Assay Type
MEK1	5.2 ± 1.1	LanthaScreen™ Eu Kinase Binding Assay
MEK2	8.4 ± 2.3	LanthaScreen™ Eu Kinase Binding Assay
ERK1	> 10,000	LanthaScreen™ Eu Kinase Binding Assay
ERK2	> 10,000	LanthaScreen™ Eu Kinase Binding Assay
B-RAF	> 10,000	LanthaScreen™ Eu Kinase Binding Assay
C-RAF	> 10,000	LanthaScreen™ Eu Kinase Binding Assay
p38α	> 10,000	LanthaScreen™ Eu Kinase Binding Assay
JNK1	> 10,000	LanthaScreen™ Eu Kinase Binding Assay

Table 2: Cellular Anti-proliferative Activity

Cell Line	Cancer Type	Key Mutation(s)	EC50 (nM)
A-375	Malignant Melanoma	BRAF V600E	8.1 ± 2.5
HT-29	Colorectal Carcinoma	BRAF V600E	12.5 ± 3.1
HCT-116	Colorectal Carcinoma	KRAS G13D	25.3 ± 5.7
Calu-6	Lung Carcinoma	KRAS Q61K	31.8 ± 6.2
MCF-7	Breast Carcinoma	PIK3CA E545K	> 1,000
HeLa	Cervical Carcinoma	HPV E6/E7	> 1,000

Table 3: Preliminary Pharmacokinetic Parameters in Mice (10 mg/kg, IV)

Parameter	Value
Half-life ($t_{1/2}$)	2.1 hours
Volume of Distribution (Vd)	1.8 L/kg
Clearance (CL)	0.6 L/hr/kg
Bioavailability (F%) - Oral	35%

Signaling Pathway Analysis

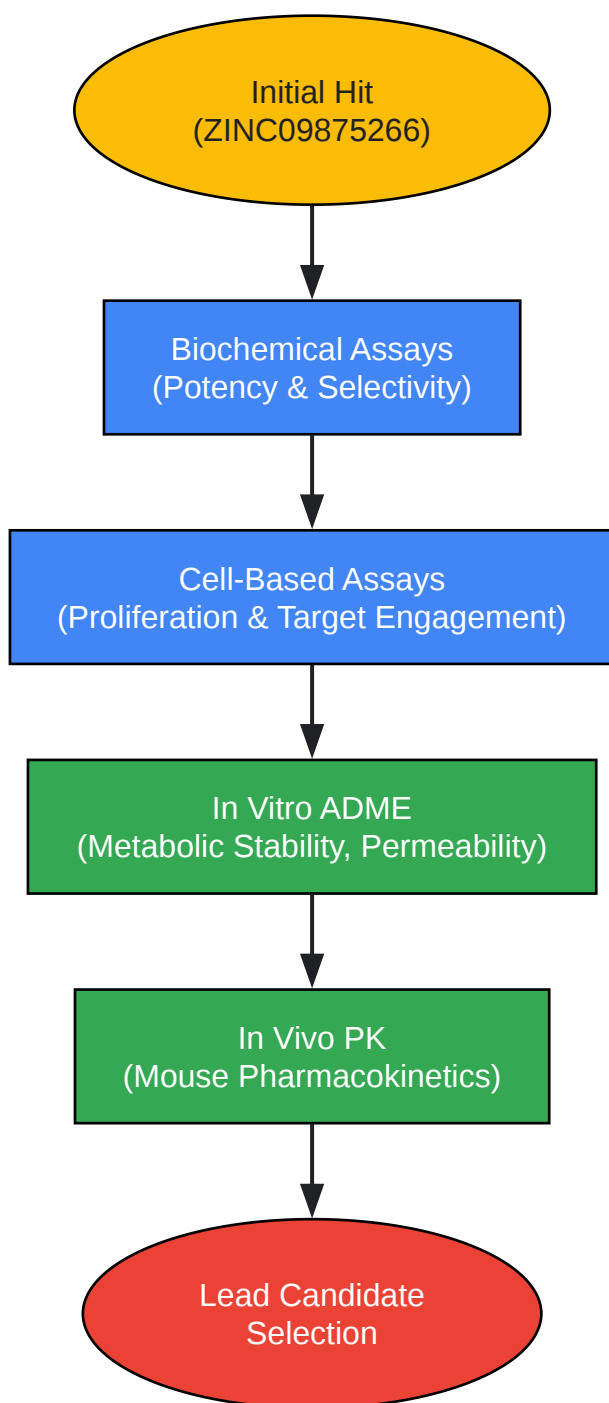
ZINC09875266 is hypothesized to inhibit the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. The diagram below illustrates the canonical pathway and highlights the specific point of inhibition by **ZINC09875266** at the level of MEK1.



Caption: The MAPK/ERK signaling pathway and the point of inhibition of MEK1 by **ZINC09875266**.

Experimental Workflow

The characterization of **ZINC09875266** followed a standard preclinical drug discovery workflow, as depicted below. This process ensures a systematic evaluation from initial biochemical potency to cellular effects and in vivo properties.



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